molecular formula C21H25N3O4S2 B250129 N-({[4-(1-azepanylsulfonyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide

N-({[4-(1-azepanylsulfonyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide

Numéro de catalogue: B250129
Poids moléculaire: 447.6 g/mol
Clé InChI: DVUMXIQMHFOWAS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-({[4-(1-azepanylsulfonyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide, also known as MLN4924, is a small molecule inhibitor of NEDD8-activating enzyme (NAE) that has shown promising results in preclinical studies. The inhibition of NAE by MLN4924 leads to the accumulation of NEDD8-conjugated proteins, which in turn leads to the activation of Cullin-RING E3 ligases (CRLs) and the subsequent degradation of targeted proteins.

Mécanisme D'action

N-({[4-(1-azepanylsulfonyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide inhibits the activity of NAE, which is responsible for the activation of the ubiquitin-like protein NEDD8. NEDD8 conjugates to CRLs, which are responsible for the degradation of targeted proteins. Inhibition of NAE by this compound leads to the accumulation of NEDD8-conjugated proteins and the subsequent activation of CRLs. This results in the degradation of targeted proteins, including oncoproteins and cell cycle regulators, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. However, this compound has also been shown to have off-target effects, including the inhibition of other enzymes involved in the ubiquitin-proteasome system.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-({[4-(1-azepanylsulfonyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide is its specificity for NAE, which makes it a valuable tool for studying the role of NEDD8 conjugation in cellular processes. However, this compound also has off-target effects, which can complicate the interpretation of experimental results. In addition, this compound is a small molecule inhibitor, which can limit its use in certain experimental systems.

Orientations Futures

For N-({[4-(1-azepanylsulfonyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide research include the development of more specific inhibitors of NAE and the identification of biomarkers that can predict response to this compound treatment. In addition, the combination of this compound with other therapeutic agents, such as immunotherapy, is an area of active research. Finally, the role of NEDD8 conjugation in non-cancerous cellular processes, such as development and differentiation, is an area of emerging interest.

Méthodes De Synthèse

The synthesis of N-({[4-(1-azepanylsulfonyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide involves the reaction of 4-aminobenzenesulfonyl azide with 2-methoxybenzoyl chloride followed by the reaction with 1-azepanethiol. The resulting compound is then treated with carbon disulfide and potassium hydroxide to yield this compound. The synthesis of this compound has been described in detail in several publications.

Applications De Recherche Scientifique

N-({[4-(1-azepanylsulfonyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide has been extensively studied in preclinical models of cancer and has shown promise as a potential therapeutic agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. Several clinical trials are currently underway to evaluate the safety and efficacy of this compound in cancer patients.

Propriétés

Formule moléculaire

C21H25N3O4S2

Poids moléculaire

447.6 g/mol

Nom IUPAC

N-[[4-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]-2-methoxybenzamide

InChI

InChI=1S/C21H25N3O4S2/c1-28-19-9-5-4-8-18(19)20(25)23-21(29)22-16-10-12-17(13-11-16)30(26,27)24-14-6-2-3-7-15-24/h4-5,8-13H,2-3,6-7,14-15H2,1H3,(H2,22,23,25,29)

Clé InChI

DVUMXIQMHFOWAS-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3

SMILES canonique

COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.